Tebuquine

説明

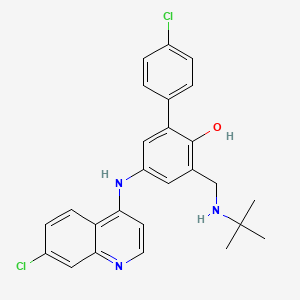

Structure

2D Structure

3D Structure

特性

CAS番号 |

74129-03-6 |

|---|---|

分子式 |

C26H25Cl2N3O |

分子量 |

466.4 g/mol |

IUPAC名 |

2-[(tert-butylamino)methyl]-6-(4-chlorophenyl)-4-[(7-chloroquinolin-4-yl)amino]phenol |

InChI |

InChI=1S/C26H25Cl2N3O/c1-26(2,3)30-15-17-12-20(14-22(25(17)32)16-4-6-18(27)7-5-16)31-23-10-11-29-24-13-19(28)8-9-21(23)24/h4-14,30,32H,15H2,1-3H3,(H,29,31) |

InChIキー |

BCHMRNALCJISMZ-UHFFFAOYSA-N |

正規SMILES |

CC(C)(C)NCC1=C(C(=CC(=C1)NC2=C3C=CC(=CC3=NC=C2)Cl)C4=CC=C(C=C4)Cl)O |

外観 |

Solid powder |

他のCAS番号 |

74129-03-6 |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Tebuquine; CI-897; CI897; CI 897; WR-228,258; WR 228,258; WR228,258; WR-228258; WR 228258; WR228258. |

製品の起源 |

United States |

Foundational & Exploratory

Tebuquine's Mechanism of Action Against Plasmodium falciparum: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tebuquine, a 4-aminoquinoline derivative, demonstrates potent antimalarial activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum.[1] This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, focusing on its primary target: the parasite's heme detoxification pathway. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying biochemical and experimental workflows to support further research and drug development efforts in the field of antimalarial discovery.

Introduction

Malaria, caused by protozoan parasites of the genus Plasmodium, remains a significant global health challenge. The emergence and spread of drug-resistant P. falciparum strains necessitate the continuous development of novel antimalarial agents. This compound, a 4-aminoquinoline compound, has shown significant promise due to its high efficacy against a wide range of parasite strains.[1] Understanding its precise mechanism of action is crucial for optimizing its therapeutic use and for the rational design of new antimalarials that can overcome existing resistance mechanisms.

Core Mechanism of Action: Inhibition of Heme Detoxification

The primary mechanism of action of this compound, like other 4-aminoquinolines, is the disruption of the parasite's heme detoxification process within the digestive vacuole (DV).

During its intraerythrocytic stage, the parasite digests large quantities of host hemoglobin to obtain essential amino acids. This process releases toxic free heme (ferriprotoporphyrin IX). To protect itself from the damaging effects of this free heme, the parasite polymerizes it into an inert, crystalline pigment called hemozoin. This compound is believed to inhibit this polymerization process.

The proposed signaling pathway for this compound's action is as follows:

References

Tebuquine: A Technical History of a Potent Antimalarial Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tebuquine, a 4-aminoquinoline derivative, emerged from antimalarial drug discovery programs as a highly potent compound, demonstrating significant activity against both chloroquine-sensitive and -resistant strains of Plasmodium falciparum in preclinical studies. Its development, however, was halted due to findings of chronic toxicity in animal models. This technical guide provides a comprehensive overview of the discovery and development history of this compound, detailing its synthesis, mechanism of action, in vitro and in vivo efficacy, and the toxicological findings that led to its discontinuation. All available quantitative and qualitative data are summarized, and key experimental workflows are visualized.

Introduction

The relentless evolution of drug resistance in Plasmodium species necessitates a continuous pipeline of novel antimalarial agents. In the historical context of 4-aminoquinoline development, this compound (also known as WR 228,258) was synthesized and investigated as a potential successor to chloroquine and amodiaquine. It showed exceptional promise in early studies, with superior potency against a range of parasite strains.[1][2] This guide consolidates the available scientific literature to present a detailed technical history of this compound's journey from synthesis to its eventual preclinical termination.

Synthesis and Structure

This compound is chemically described as 5-[(7-chloro-4-quinolinyl)amino]-3-[(tert-butylamino)methyl][1,1'-biphenyl]-2-ol. Its structure is characterized by a 4-aminoquinoline core, similar to chloroquine and amodiaquine, but with a distinct biphenyl side chain.

A notable advancement in the synthesis of this compound and its analogues was the development of a more efficient route utilizing a palladium-catalyzed Suzuki reaction.[1][3] This method facilitated the introduction of the 4-chlorophenyl moiety into the 4-hydroxyaniline side chain, a key structural feature of the molecule.

Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of this compound, highlighting the key chemical transformations.

References

Tebuquine: An In-depth Technical Guide on its Core Solubility and Stability Properties

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document aims to provide a comprehensive technical guide on the solubility and stability of the antimalarial compound tebuquine. However, a thorough search of publicly available scientific literature and databases has revealed a significant lack of specific experimental data on these properties. Therefore, this guide will focus on the predicted characteristics of this compound based on its chemical class (4-aminoquinoline), and will present standardized experimental protocols and analytical methodologies that are typically employed in the pharmaceutical industry to determine these crucial parameters.

Executive Summary

This compound is a potent 4-aminoquinoline antimalarial agent. While its efficacy against Plasmodium falciparum is documented, detailed public information regarding its physicochemical properties, particularly solubility and stability, is scarce. This guide outlines the expected solubility and stability profile of this compound based on its structural similarity to other 4-aminoquinolines and provides a framework of standard experimental protocols for its characterization. Understanding these properties is critical for the development of stable, bioavailable, and effective pharmaceutical formulations.

Physicochemical Properties of this compound

Based on available data, the fundamental physicochemical properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₂₆H₂₅Cl₂N₃O | PubChem |

| Molecular Weight | 466.4 g/mol | PubChem[1] |

| XLogP3-AA | 5.2 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |

| Rotatable Bond Count | 5 | PubChem[1] |

| Appearance | Solid (predicted) | General Knowledge |

| pKa | Not available | N/A |

Solubility Profile

Predicted Solubility Characteristics

As a 4-aminoquinoline, this compound contains basic nitrogen atoms, suggesting that its aqueous solubility will be highly pH-dependent.

-

Aqueous Solubility: Expected to be low in neutral and alkaline pH due to the free base form. Solubility is predicted to increase significantly in acidic conditions owing to the protonation of the quinoline and side-chain nitrogen atoms, forming more soluble salts.

-

Organic Solvent Solubility: this compound is likely to exhibit good solubility in polar organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and alcohols (e.g., methanol, ethanol). Its high calculated XLogP value suggests good lipid solubility and potential solubility in some non-polar organic solvents.[1] A commercially available source indicates solubility in DMSO.

Experimental Protocol for Solubility Determination

A standard method for determining the thermodynamic solubility of a compound is the shake-flask method .

Methodology:

-

Preparation of Saturated Solutions: An excess amount of this compound is added to a series of vials containing different solvents (e.g., water, phosphate-buffered saline at various pH values, ethanol, methanol, acetonitrile, DMSO).

-

Equilibration: The vials are sealed and agitated in a temperature-controlled shaker bath (e.g., at 25°C and 37°C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: The resulting suspensions are filtered through a fine-pore filter (e.g., 0.22 µm) or centrifuged to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of this compound in the clear supernatant is determined using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: The solubility is reported in units such as mg/mL or µg/mL for each solvent and temperature condition.

Caption: Workflow for Shake-Flask Solubility Determination.

Stability Profile

Detailed stability studies for this compound are not publicly documented. A comprehensive evaluation of a drug's stability involves forced degradation studies and long-term stability testing under various environmental conditions.

Predicted Stability and Degradation Pathways

The 4-aminoquinoline scaffold is generally stable, but certain functional groups in the this compound molecule may be susceptible to degradation under stress conditions.

-

Hydrolytic Stability: The molecule may be susceptible to hydrolysis under strongly acidic or basic conditions, although the core ring systems are generally robust.

-

Oxidative Stability: The phenol group and the tertiary amine in the side chain could be susceptible to oxidation.

-

Photostability: Aromatic systems like the quinoline ring can be prone to photodegradation upon exposure to UV light.

Experimental Protocol for Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.[2][3]

Methodology:

-

Stress Conditions: this compound is subjected to a variety of stress conditions, including:

-

Acid Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60°C).

-

Base Hydrolysis: 0.1 M NaOH at room temperature or elevated temperature.

-

Oxidation: 3-30% hydrogen peroxide at room temperature.

-

Thermal Degradation: Dry heat (e.g., 80°C).

-

Photodegradation: Exposure to UV and visible light as per ICH Q1B guidelines.[2]

-

-

Sample Analysis: At specified time points, samples are withdrawn, neutralized if necessary, and analyzed by a stability-indicating HPLC method.

-

Peak Purity and Mass Balance: The analytical method should be capable of separating the parent drug from all degradation products. Peak purity analysis (e.g., using a photodiode array detector) and mass balance calculations are performed to ensure all major degradants are accounted for.

Caption: Workflow for Forced Degradation Studies.

Analytical Methodologies

A robust and validated analytical method is crucial for the accurate quantification of this compound in solubility and stability samples.

High-Performance Liquid Chromatography (HPLC)

A stability-indicating reversed-phase HPLC (RP-HPLC) method is the standard approach.

Typical HPLC Parameters:

-

Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol).

-

Detector: UV detector set at a wavelength of maximum absorbance for this compound. A photodiode array (PDA) detector is recommended for peak purity assessment.

-

Flow Rate: Typically 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

Column Temperature: Controlled, e.g., 30°C.

Method Validation: The analytical method must be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.

Conclusion

While specific experimental data for the solubility and stability of this compound is not widely available, this guide provides a framework for its characterization based on its chemical class and standard pharmaceutical development practices. The predicted pH-dependent solubility and potential degradation pathways underscore the necessity for thorough experimental investigation. The outlined protocols for solubility determination, forced degradation studies, and analytical method development provide a clear path for researchers and drug development professionals to generate the critical data required for the successful formulation of this compound.

References

- 1. This compound | C26H25Cl2N3O | CID 71991 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 3. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]

Tebuquine Target Identification in Malaria Parasites: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tebuquine, a 4-aminoquinoline derivative, is a potent antimalarial agent effective against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum.[1][2] While its mechanism of action is presumed to be similar to other quinoline antimalarials—interfering with heme detoxification in the parasite's digestive vacuole—its specific molecular targets within the parasite remain to be definitively identified. This technical guide provides a comprehensive overview of the current understanding of this compound's mode of action and outlines detailed experimental protocols for the identification of its protein targets using advanced chemoproteomic techniques. This guide is intended to serve as a resource for researchers working on antimalarial drug development and mechanism of action studies.

Introduction to this compound

This compound is a synthetic 4-aminoquinoline with significantly greater in vitro and in vivo activity than chloroquine and amodiaquine.[1] Its chemical structure, featuring a 4-aminoquinoline core with a substituted biphenyl side chain, contributes to its high efficacy. The presumed mechanism of action for 4-aminoquinolines involves their accumulation in the acidic digestive vacuole of the malaria parasite. There, they are thought to bind to heme, a toxic byproduct of hemoglobin digestion, preventing its polymerization into inert hemozoin crystals. This leads to an accumulation of free heme, which is toxic to the parasite. Molecular modeling studies suggest that this compound has a very favorable interaction energy with heme.[1][3]

Quantitative Antimalarial Activity of this compound

The in vitro activity of this compound has been evaluated against various strains of P. falciparum. The following table summarizes the reported 50% inhibitory concentration (IC50) values.

| Compound | P. falciparum Strain | IC50 (ng/mL) |

| This compound | D6 (CQ-sensitive) | 0.3 - 120 |

| This compound | W2 (CQ-resistant) | 0.3 - 120 |

| This compound | TM91C235 (CQ-resistant) | 0.3 - 120 |

Data compiled from a study on isothis compound analogues, which reported this range for new Mannich bases including those similar to this compound.[2]

Target Identification Strategies for this compound

The definitive identification of this compound's protein targets is crucial for understanding its precise mechanism of action and for the development of next-generation antimalarials. Modern chemoproteomic approaches offer powerful tools for target deconvolution. The following sections detail the experimental protocols for two such methods: Thermal Proteome Profiling (TPP) and Affinity-Based Protein Profiling (AfBPP).

Thermal Proteome Profiling (TPP)

TPP, also known as the Cellular Thermal Shift Assay (CETSA), is a method for identifying drug-target interactions in a cellular context.[4][5] It is based on the principle that the binding of a ligand (e.g., this compound) can alter the thermal stability of its target protein.

-

P. falciparum Culture and Synchronization:

-

Culture P. falciparum (e.g., 3D7 strain) in human O+ erythrocytes at 5% hematocrit in RPMI 1640 medium supplemented with AlbuMAX II, hypoxanthine, and gentamicin.

-

Maintain cultures at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

-

Synchronize the parasite culture to the trophozoite stage using sorbitol treatment.

-

-

This compound Treatment and Lysate Preparation:

-

Harvest synchronized trophozoite-stage parasites by centrifugation.

-

Resuspend the infected red blood cells (iRBCs) in pre-warmed culture medium.

-

Treat the iRBCs with a predetermined concentration of this compound (e.g., 10x IC50) or DMSO (vehicle control) for 1 hour at 37°C.

-

Lyse the iRBCs with saponin to release the parasites.

-

Wash the parasite pellet with PBS and resuspend in a lysis buffer (e.g., PBS with protease inhibitors).

-

Prepare the parasite lysate by sonication or freeze-thaw cycles, followed by centrifugation to remove cellular debris.

-

-

Thermal Challenge and Protein Extraction:

-

Aliquot the parasite lysate into PCR tubes.

-

Heat the aliquots to a range of temperatures (e.g., 37°C to 67°C in 3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.

-

Centrifuge the heated lysates at high speed to pellet the aggregated, denatured proteins.

-

Collect the supernatant containing the soluble proteins.

-

-

Protein Digestion and Tandem Mass Tag (TMT) Labeling:

-

Reduce the disulfide bonds in the soluble protein fraction with dithiothreitol (DTT) and alkylate with iodoacetamide.

-

Digest the proteins into peptides using trypsin overnight at 37°C.

-

Label the peptides from each temperature point with a specific isobaric TMT label.

-

Combine the TMT-labeled peptide samples.

-

-

Mass Spectrometry and Data Analysis:

-

Analyze the pooled, labeled peptide sample by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Identify and quantify the relative abundance of each protein at each temperature.

-

Generate melting curves for each identified protein in the presence and absence of this compound.

-

Proteins that show a significant shift in their melting temperature upon this compound treatment are considered potential targets.

-

Caption: Workflow for Thermal Proteome Profiling (TPP) to identify this compound targets.

Affinity-Based Protein Profiling (AfBPP)

AfBPP is a powerful technique to identify direct binding partners of a small molecule. This method requires the synthesis of a chemical probe derived from the drug of interest. The probe is typically modified with a reporter tag (e.g., biotin) and a photoreactive group to enable covalent cross-linking to its target proteins upon UV irradiation.

-

Synthesis of a this compound-Based Probe:

-

Synthesize a this compound analogue that incorporates an alkyne handle for subsequent "click" chemistry and a photoreactive group (e.g., a diazirine) for UV-induced cross-linking. The modifications should be designed to minimize disruption of the drug's binding properties.

-

-

P. falciparum Culture and Probe Treatment:

-

Culture and synchronize P. falciparum to the trophozoite stage as described for TPP.

-

Treat the synchronized parasites with the this compound-based probe for a specified time. Include a control group treated with a competitor (excess unmodified this compound) to identify non-specific binders.

-

-

UV Cross-linking and Lysate Preparation:

-

Irradiate the probe-treated parasites with UV light to induce covalent cross-linking between the probe and its binding partners.

-

Prepare a parasite lysate as described for TPP.

-

-

Click Chemistry and Affinity Purification:

-

Perform a copper-catalyzed azide-alkyne cycloaddition ("click" chemistry) reaction to attach a biotin-azide reporter tag to the alkyne handle of the probe-protein complexes.

-

Enrich the biotinylated proteins using streptavidin-coated magnetic beads.

-

Wash the beads extensively to remove non-specifically bound proteins.

-

-

On-Bead Digestion and Mass Spectrometry:

-

Digest the captured proteins into peptides directly on the streptavidin beads using trypsin.

-

Analyze the resulting peptides by LC-MS/MS.

-

-

Data Analysis:

-

Identify the proteins that are significantly enriched in the probe-treated sample compared to the competitor-treated control. These proteins are the high-confidence binding partners of this compound.

-

Caption: Workflow for Affinity-Based Protein Profiling (AfBPP) for this compound target ID.

Proposed Signaling Pathway Involvement

Based on the mechanism of action of other 4-aminoquinolines, this compound is likely to disrupt processes within the parasite's digestive vacuole. The primary pathway affected is hemoglobin digestion and heme detoxification.

Caption: Proposed mechanism of this compound via heme detoxification inhibition.

Conclusion

While this compound is a highly effective antimalarial, a comprehensive understanding of its molecular interactions within the parasite is still lacking. The application of advanced chemoproteomic techniques, such as Thermal Proteome Profiling and Affinity-Based Protein Profiling, as detailed in this guide, will be instrumental in elucidating its direct protein targets. The identification of these targets will not only provide a clearer picture of this compound's mechanism of action but also pave the way for the rational design of new antimalarial drugs that can overcome existing resistance mechanisms.

References

- 1. Synthesis, antimalarial activity, and molecular modeling of this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and antimalarial activity of new isothis compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, antimalarial activity, and molecular modeling of this compound analogues. | Semantic Scholar [semanticscholar.org]

- 4. Thermal Proteome Profiling to Identify Protein-ligand Interactions in the Apicomplexan Parasite Toxoplasma gondii - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome | Springer Nature Experiments [experiments.springernature.com]

Pharmacokinetic Profile of Tebuquine in Animal Models: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tebuquine, a 4-aminoquinoline derivative, has demonstrated significant promise as a potent antimalarial agent with notable activity against resistant strains of Plasmodium. Preclinical studies in various animal models have been crucial in elucidating its pharmacokinetic profile, suggesting favorable properties that encourage its consideration for clinical development. This technical guide synthesizes the available information on the pharmacokinetics of this compound in animal models, providing an in-depth overview for researchers and professionals in the field of drug development. While specific quantitative data from these preclinical studies are not widely available in the public domain, this document outlines the general findings, discusses relevant experimental methodologies, and presents a conceptual framework for its pharmacokinetic evaluation.

Introduction

This compound is a 4-aminoquinoline antimalarial compound that has shown superior activity compared to conventional drugs like chloroquine and amodiaquine, both in vitro and in vivo.[1][2] Its efficacy against chloroquine-resistant Plasmodium falciparum strains makes it a compound of significant interest in the ongoing effort to combat multidrug-resistant malaria.[3] Early studies have indicated that this compound possesses pharmacokinetic properties that may allow for extended periods of protection against infection, even after oral administration.[4] Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in relevant animal models is a critical step in its developmental pathway towards potential clinical use in humans.

Pharmacokinetic Profile in Animal Models

Preclinical pharmacokinetic studies of this compound have been conducted primarily in rodent (mouse) and primate models.[4] While the precise quantitative parameters from these studies are not publicly detailed, the collective evidence points towards a favorable pharmacokinetic profile for an antimalarial drug.

Key Findings (Qualitative):

-

Oral Bioavailability: Studies have consistently highlighted the excellent activity of this compound following oral administration, suggesting good absorption from the gastrointestinal tract.[4] This is a critical attribute for an antimalarial drug intended for widespread use.

-

Extended Protection: The pharmacokinetic properties of this compound appear to support long-lasting protective effects against malaria infection in animal models.[4] This suggests a potentially long half-life or significant tissue distribution, which are desirable features for prophylactic and treatment regimens.

-

Activity in Resistant Strains: The potent in vivo activity against resistant parasite strains underscores that this compound achieves and maintains effective concentrations at the site of action.[4]

Data Summary

A comprehensive summary of quantitative pharmacokinetic parameters for this compound in various animal models is not possible due to the limited availability of such data in peer-reviewed literature. The tables below are structured to accommodate such data should it become available.

Table 1: Pharmacokinetic Parameters of this compound in Rodent Models (e.g., Mouse, Rat)

| Parameter | Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) | Bioavailability (%) | Reference |

| This compound | Oral | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | |

| This compound | Intravenous | Data not available | Data not available | Data not available | Data not available | Data not available | N/A |

Table 2: Pharmacokinetic Parameters of this compound in Non-Rodent/Primate Models

| Parameter | Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) | Bioavailability (%) | Reference |

| This compound | Oral | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | |

| This compound | Intravenous | Data not available | Data not available | Data not available | Data not available | Data not available | N/A |

Experimental Protocols

Detailed experimental protocols for the pharmacokinetic studies of this compound are not explicitly described in the available literature. However, based on standard practices for 4-aminoquinoline antimalarials, a general methodology can be outlined.

Animal Models

-

Rodents: Mice are commonly used in early-stage antimalarial drug discovery for efficacy and pharmacokinetic screening.[5] Strains such as CD-1 or Swiss albino mice are often employed.[6]

-

Primates: Non-human primates are utilized in later-stage preclinical development to provide data that is more translatable to humans.

Drug Administration

-

Oral (PO): this compound is typically administered as a suspension or solution via oral gavage. The vehicle used can influence absorption and is a critical parameter to document (e.g., 0.5% carboxymethylcellulose).[6]

-

Intravenous (IV): For determining absolute bioavailability and intrinsic pharmacokinetic parameters, this compound would be administered intravenously, likely as a solution in a suitable vehicle (e.g., saline, dextrose solution).

Sample Collection

-

Blood Sampling: Serial blood samples are collected at predetermined time points post-dosing. For mice, this often involves terminal bleeds (e.g., cardiac puncture) at each time point from different groups of animals. In larger animals like primates, serial sampling from a single animal via an indwelling catheter is common.

-

Plasma/Serum Preparation: Blood samples are processed to obtain plasma (using an anticoagulant like heparin or EDTA) or serum, which is then stored frozen until analysis.

Bioanalytical Method

The quantification of this compound and its potential metabolites in biological matrices would necessitate a validated bioanalytical method, typically High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS), which offers high sensitivity and selectivity.

General Steps:

-

Sample Preparation: Extraction of the drug from the plasma/serum matrix. This could involve protein precipitation, liquid-liquid extraction, or solid-phase extraction.

-

Chromatographic Separation: Separation of the analyte from endogenous matrix components on an appropriate HPLC column.

-

Mass Spectrometric Detection: Detection and quantification of the analyte using a mass spectrometer, often in multiple reaction monitoring (MRM) mode for enhanced specificity.

-

Method Validation: The method must be validated according to regulatory guidelines for parameters such as accuracy, precision, linearity, selectivity, and stability.

Visualization of Experimental Workflow

While specific signaling or metabolic pathways for this compound are not documented, a generalized workflow for a preclinical pharmacokinetic study can be visualized.

References

- 1. Pharmacologic actions of 4-aminoquinoline compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, antimalarial activity, and molecular modeling of this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and antimalarial activity of new isothis compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, antimalarial activity, and quantitative structure-activity relationships of this compound and a series of related 5-[(7-chloro-4-quinolinyl)amino]-3-[(alkylamino)methyl] [1,1'-biphenyl]-2-ols and N omega-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Favorable Preclinical Pharmacological Profile of a Novel Antimalarial Pyrrolizidinylmethyl Derivative of 4-amino-7-chloroquinoline with Potent In Vitro and In Vivo Activities - PMC [pmc.ncbi.nlm.nih.gov]

Tebuquine Resistance in Plasmodium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the known and suspected mechanisms of resistance to tebuquine, a potent 4-aminoquinoline antimalarial, in Plasmodium species, with a primary focus on Plasmodium falciparum. This compound has demonstrated significant activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum.[1][2] Understanding the molecular basis of resistance to this compound is crucial for its potential future development and for the broader field of antimalarial drug discovery.

Core Mechanisms of this compound Resistance

As a 4-aminoquinoline, this compound's efficacy is intrinsically linked to the same parasite pathways that are implicated in resistance to other drugs in its class, such as chloroquine and amodiaquine. The primary mechanisms of resistance are centered around reduced drug accumulation within the parasite's digestive vacuole (DV), the site of action for these drugs. This is primarily achieved through mutations in the Plasmodium falciparum chloroquine resistance transporter (PfCRT) and is further modulated by polymorphisms and copy number variations in the P. falciparum multidrug resistance protein 1 (PfMDR1).

The Central Role of pfcrt Mutations

The principal determinant of resistance to 4-aminoquinolines is the pfcrt gene, which encodes a transporter protein located on the membrane of the parasite's acidic DV.[3][4][5] In their wild-type form, PfCRT does not transport 4-aminoquinolines. However, specific point mutations, most notably the K76T mutation, enable the transporter to efflux these drugs from the DV, thereby reducing their concentration at the site of action and conferring resistance.[3][6]

While direct studies on this compound resistance mutations in pfcrt are limited, the cross-resistance patterns observed with other 4-aminoquinolines strongly suggest that mutations in this gene are the primary mechanism of this compound resistance.[7][8][9] The presence of mutant pfcrt alleles, such as the Dd2 haplotype, has been shown to mediate resistance to chloroquine and amodiaquine by actively pumping the drug out of the digestive vacuole.[4][10] Given this compound's structural similarity, it is highly probable that it is also a substrate for mutant PfCRT.

The Modulatory Role of pfmdr1

The pfmdr1 gene encodes a P-glycoprotein homolog, an ATP-binding cassette (ABC) transporter also located on the parasite's digestive vacuole membrane.[11][12][13] Polymorphisms and variations in the copy number of pfmdr1 have been shown to modulate the level of resistance to various antimalarial drugs, including 4-aminoquinolines.[14][15][16]

Increased pfmdr1 copy number has been associated with resistance to mefloquine and lumefantrine, while certain point mutations, such as N86Y, have been linked to chloroquine resistance.[14][15][17] The PfMDR1 transporter is believed to import solutes into the digestive vacuole.[13] It is hypothesized that certain mutations or increased expression of PfMDR1 can alter the intravacuolar concentration of antimalarial drugs, thereby modulating the overall resistance phenotype.[11] While direct evidence for this compound is lacking, the established role of pfmdr1 in modulating resistance to structurally similar compounds suggests it likely plays a secondary, modulatory role in this compound resistance.

Quantitative Data on this compound Susceptibility

The following table summarizes the available in vitro susceptibility data for this compound against well-characterized laboratory strains of P. falciparum.

| Table 1: In Vitro Susceptibility of P. falciparum Strains to this compound | |||

| Strain | Genotype (Relevant Markers) | This compound IC50 (nM) | Reference |

| HB3 | pfcrt wild-type (CVMNK) | 0.9 | [1] |

| K1 | pfcrt mutant (CVIET) | 20.8 | [1] |

Note: Data on the frequency of this compound resistance-associated mutations in clinical isolates are not available due to the compound not being in widespread clinical use. The K1 strain is a well-established chloroquine-resistant strain, and its reduced susceptibility to this compound provides indirect evidence for cross-resistance mediated by mutations in genes like pfcrt.

Experimental Protocols

In Vitro Drug Susceptibility Assay: SYBR Green I Method

This protocol describes a common and reliable method for determining the 50% inhibitory concentration (IC50) of antimalarial compounds against P. falciparum in vitro.

Materials:

-

P. falciparum culture (synchronized to ring stage)

-

Complete malaria culture medium (RPMI 1640 with L-glutamine, HEPES, hypoxanthine, gentamicin, and 10% human serum or Albumax II)

-

Washed human erythrocytes

-

96-well microtiter plates (pre-dosed with serial dilutions of this compound)

-

Lysis buffer (20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, pH 7.5)

-

SYBR Green I nucleic acid stain (10,000x stock in DMSO)

-

Fluorescence plate reader (excitation: 485 nm, emission: 530 nm)

Methodology:

-

Parasite Culture Preparation:

-

Synchronize P. falciparum cultures to the ring stage.

-

Adjust the parasitemia to 0.5% and the hematocrit to 2% with complete culture medium and washed erythrocytes.

-

-

Assay Plate Incubation:

-

Add 200 µL of the parasite culture to each well of the pre-dosed 96-well plate. Include drug-free wells as positive controls and wells with uninfected erythrocytes as negative controls.

-

Incubate the plates for 72 hours at 37°C in a humidified, gassed (5% CO2, 5% O2, 90% N2) incubator.

-

-

Cell Lysis and Staining:

-

Prepare the SYBR Green I lysis buffer by diluting the stock solution 1:5000 in lysis buffer (e.g., 2 µL of SYBR Green I stock in 10 mL of lysis buffer). Protect from light.

-

After incubation, carefully remove 100 µL of the supernatant from each well.

-

Add 100 µL of the SYBR Green I lysis buffer to each well.

-

Mix gently and incubate the plates in the dark at room temperature for 1-3 hours.[18]

-

-

Fluorescence Measurement and Data Analysis:

-

Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.

-

Subtract the background fluorescence from the negative control wells.

-

Calculate the percentage of parasite growth inhibition for each drug concentration relative to the drug-free controls.

-

Determine the IC50 value by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism, ICEstimator).[18]

-

Visualizing Resistance Mechanisms and Workflows

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the proposed mechanism of this compound action and resistance, as well as a typical experimental workflow for identifying resistance markers.

Caption: Proposed mechanism of this compound action and resistance in P. falciparum.

Caption: Experimental workflow for identifying this compound resistance markers.

Caption: Logical relationship of factors contributing to this compound resistance.

References

- 1. Synthesis, antimalarial activity, and molecular modeling of this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. PfCRT and its role in antimalarial drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Turning the tide: targeting PfCRT to combat drug-resistant P. falciparum? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Prevalence of mutations in the Plasmodium falciparum chloroquine resistance transporter, PfCRT, and association with ex vivo susceptibility to common anti-malarial drugs against African Plasmodium falciparum isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chloroquine Resistance-Conferring Mutations in pfcrt Give Rise to a Chloroquine-Associated H+ Leak from the Malaria Parasite's Digestive Vacuole - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cross-resistance of the chloroquine-derivative AQ-13 with amodiaquine in Cambodian Plasmodium falciparum isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cross-resistance of the chloroquine-derivative AQ-13 with amodiaquine in Cambodian Plasmodium falciparum isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Chloroquine resistance in Plasmodium falciparum malaria parasites conferred by pfcrt mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. PfMDR1: Mechanisms of Transport Modulation by Functional Polymorphisms - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CRISPR-Cas9-modified pfmdr1 protects Plasmodium falciparum asexual blood stages and gametocytes against a class of piperazine-containing compounds but potentiates artemisinin-based combination therapy partner drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Plasmodium falciparum Drug Resistance Genes pfmdr1 and pfcrt In Vivo Co-Expression During Artemether-Lumefantrine Therapy [frontiersin.org]

- 14. Drug-Resistant Polymorphisms and Copy Numbers in Plasmodium falciparum, Mozambique, 2015 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Decreasing pfmdr1 Copy Number in Plasmodium falciparum Malaria Heightens Susceptibility to Mefloquine, Lumefantrine, Halofantrine, Quinine, and Artemisinin - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Assessment of copy number variation in genes related to drug resistance in Plasmodium vivax and Plasmodium falciparum isolates from the Brazilian Amazon and a systematic review of the literature - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Plasmodium falciparum Multidrug Resistance Proteins (pfMRPs) [frontiersin.org]

- 18. An improved SYBR Green-1-based fluorescence method for the routine monitoring of Plasmodium falciparum resistance to anti-malarial drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Tebuquine and its Precursors

This technical guide provides a comprehensive overview of the synthesis of Tebuquine, a potent antimalarial agent. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed insights into the chemical pathways, experimental protocols, and quantitative data associated with the synthesis of this 4-aminoquinoline compound.

Introduction

This compound is a 4-aminoquinoline derivative that has demonstrated significantly higher activity than chloroquine and amodiaquine against both sensitive and resistant strains of Plasmodium falciparum in vitro and in vivo.[1][2] Its unique structural features contribute to its potent antimalarial properties. This guide will explore a key synthetic route to this compound, focusing on a convergent synthesis strategy.

Overall Synthetic Strategy

The synthesis of this compound can be achieved through a multi-step process that involves the preparation of a key biphenyl intermediate followed by its condensation with 4,7-dichloroquinoline. A common approach involves the construction of a substituted 5-amino-3-(tert-butylaminomethyl)-[1,1'-biphenyl]-2-ol, which then undergoes coupling with the quinoline moiety.

A notable and efficient method for the synthesis of this compound analogues involves a palladium-catalyzed Suzuki reaction to form the crucial biphenyl bond.[1][3][4] An alternative approach utilizes a Mannich reaction to introduce the aminoalkyl side chain.[2][4] This guide will focus on a synthetic pathway that incorporates these key reactions.

The general synthetic sequence can be outlined as follows:

-

Formation of a substituted nitrobiphenyl precursor: This is a critical step to create the biphenyl backbone of the molecule.

-

Introduction of the aminoalkyl side chain: This is typically achieved via a Mannich reaction on a phenolic intermediate.

-

Reduction of the nitro group: The nitro group is reduced to an amine to allow for the subsequent coupling reaction.

-

Condensation with 4,7-dichloroquinoline: The final step involves the formation of the 4-aminoquinoline core structure.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound, including reaction yields and other relevant parameters.

| Step No. | Reaction | Starting Material(s) | Product | Reagents and Conditions | Yield (%) | Reference(s) |

| 1 | Suzuki Coupling | 3-Bromo-5-nitrophenol, 4-Chlorophenylboronic acid | 5'-Chloro-3-nitro-[1,1'-biphenyl]-2-ol | Pd(PPh₃)₄, Na₂CO₃, Toluene/Ethanol/H₂O, Reflux | ~85 | [1][3] |

| 2 | Mannich Reaction | 5'-Chloro-3-nitro-[1,1'-biphenyl]-2-ol | 3-((tert-Butylamino)methyl)-5'-chloro-5-nitro-[1,1'-biphenyl]-2-ol | Formaldehyde, tert-Butylamine, Ethanol, Reflux | ~70 | [2][4] |

| 3 | Nitro Group Reduction | 3-((tert-Butylamino)methyl)-5'-chloro-5-nitro-[1,1'-biphenyl]-2-ol | 5-Amino-3-((tert-butylamino)methyl)-5'-chloro-[1,1'-biphenyl]-2-ol | H₂, Pd/C, Ethanol | ~95 | [5] |

| 4 | Condensation with 4,7-dichloroquinoline | 5-Amino-3-((tert-butylamino)methyl)-5'-chloro-[1,1'-biphenyl]-2-ol, 4,7-Dichloroquinoline | This compound | Ethanol, Reflux | ~60 | [5] |

| - | Alternative demethylation route to a key phenol intermediate | Substituted methoxybiphenyl | Corresponding phenol intermediate | Boron tribromide | 68 (overall) | [2][4] |

Experimental Protocols

The following are detailed methodologies for the key experimental steps in the synthesis of this compound.

Step 1: Synthesis of 5'-Chloro-3-nitro-[1,1'-biphenyl]-2-ol (Suzuki Coupling)

-

Apparatus: A three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer.

-

Procedure:

-

To a solution of 3-bromo-5-nitrophenol (1.0 eq) and 4-chlorophenylboronic acid (1.2 eq) in a 3:1:1 mixture of toluene, ethanol, and water, add sodium carbonate (2.5 eq).

-

De-gas the mixture by bubbling nitrogen through it for 15 minutes.

-

Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.

-

Heat the mixture to reflux and maintain for 12 hours under a nitrogen atmosphere.

-

After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 5'-chloro-3-nitro-[1,1'-biphenyl]-2-ol.

-

Step 2: Synthesis of 3-((tert-Butylamino)methyl)-5'-chloro-5-nitro-[1,1'-biphenyl]-2-ol (Mannich Reaction)

-

Apparatus: A round-bottom flask with a reflux condenser and a magnetic stirrer.

-

Procedure:

-

To a solution of 5'-chloro-3-nitro-[1,1'-biphenyl]-2-ol (1.0 eq) in ethanol, add aqueous formaldehyde (37 wt. %, 1.5 eq).

-

Add tert-butylamine (1.5 eq) dropwise to the mixture at room temperature.

-

Heat the reaction mixture to reflux and maintain for 6 hours.

-

Cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

The crude product can be used in the next step without further purification or can be purified by crystallization.

-

Step 3: Synthesis of 5-Amino-3-((tert-butylamino)methyl)-5'-chloro-[1,1'-biphenyl]-2-ol (Nitro Group Reduction)

-

Apparatus: A hydrogenation vessel (e.g., a Parr hydrogenator).

-

Procedure:

-

Dissolve 3-((tert-butylamino)methyl)-5'-chloro-5-nitro-[1,1'-biphenyl]-2-ol (1.0 eq) in ethanol.

-

Add 10% palladium on charcoal (Pd/C) (0.1 eq by weight).

-

Pressurize the vessel with hydrogen gas (50 psi) and shake vigorously at room temperature for 4 hours.

-

Monitor the reaction by TLC until the starting material is completely consumed.

-

Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Wash the Celite pad with ethanol.

-

Concentrate the filtrate under reduced pressure to obtain the desired amino compound, which is often used immediately in the next step.

-

Step 4: Synthesis of this compound (Condensation)

-

Apparatus: A round-bottom flask with a reflux condenser and a magnetic stirrer.

-

Procedure:

-

To a solution of 5-amino-3-((tert-butylamino)methyl)-5'-chloro-[1,1'-biphenyl]-2-ol (1.0 eq) in ethanol, add 4,7-dichloroquinoline (1.1 eq).

-

Heat the reaction mixture to reflux and maintain for 24 hours.

-

Cool the reaction mixture to room temperature, which may result in the precipitation of the product.

-

Collect the solid by filtration and wash with cold ethanol.

-

If no precipitate forms, concentrate the solution and purify the residue by column chromatography on silica gel (eluent: dichloromethane/methanol) to yield this compound.

-

Visualizations

The following diagrams illustrate the synthesis pathway of this compound.

Caption: Synthetic pathway of this compound via Suzuki coupling and Mannich reaction.

References

- 1. Synthesis, antimalarial activity, and molecular modeling of this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis, antimalarial activity, and molecular modeling of this compound analogues. | Semantic Scholar [semanticscholar.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis, antimalarial activity, and quantitative structure-activity relationships of this compound and a series of related 5-[(7-chloro-4-quinolinyl)amino]-3-[(alkylamino)methyl] [1,1'-biphenyl]-2-ols and N omega-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular Modeling of Tebuquine-Heme Interaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the molecular modeling of the interaction between the potent antimalarial drug tebuquine and its primary target, heme. This compound, a 4-aminoquinoline derivative, demonstrates significantly greater activity than chloroquine and amodiaquine, both in vitro and in vivo.[1][2] Its efficacy is largely attributed to its ability to bind to heme (ferriprotoporphyrin IX), thereby preventing its detoxification by the malaria parasite through polymerization into hemozoin. This guide provides a comprehensive overview of the quantitative data, experimental protocols, and logical frameworks underpinning the current understanding of the this compound-heme interaction.

Quantitative Data Summary

The interaction between this compound and heme has been characterized by several key quantitative parameters obtained from molecular modeling studies. These data provide insights into the structural and energetic aspects of the drug-target complex.

Table 1: Inter-Nitrogen Distances in this compound and Analogues

Molecular modeling studies have revealed specific geometric arrangements of this compound and related 4-aminoquinolines in both their isolated, diprotonated forms and when complexed with heme. The distance between the nitrogen atoms in the quinoline ring and the side chain is a critical parameter for heme binding.

| Compound Type | State | Inter-Nitrogen Separation (Å) |

| This compound Analogues | Isolated Diprotonated Form | 9.36 - 9.86[1][2] |

| This compound Analogues | Heme-Drug Complex | 7.52 - 10.21[1][2] |

Table 2: Interaction Energies of 4-Aminoquinolines with Heme

While specific numerical values for the interaction energy of this compound with heme are not consistently reported in publicly available literature, studies consistently indicate that this compound has the most favorable interaction energy among the 4-aminoquinolines tested.[1][2] This superior binding affinity correlates with its high antimalarial potency. Fluorothis compound, an analogue, exhibits a similar interaction energy to this compound but has reduced potency, a disparity attributed to lower cellular accumulation.[1][2]

| Compound | Interaction Energy with Heme (Qualitative) |

| This compound | Most Favorable[1][2] |

| Fluorothis compound | Similar to this compound[1][2] |

| Amodiaquine | Favorable[1][2] |

| Chloroquine | Favorable[1][2] |

Experimental and Computational Protocols

A combination of computational modeling and experimental validation is crucial for elucidating the this compound-heme interaction. This section details the methodologies for both in silico and in vitro investigations.

Molecular Modeling Protocol

The following outlines a generalized workflow for the molecular modeling of the this compound-heme interaction, based on common practices for studying 4-aminoquinoline-heme complexes.

Objective: To determine the binding affinity, interaction energy, and optimal geometry of the this compound-heme complex.

Workflow:

Detailed Steps:

-

Structure Preparation:

-

This compound: A 3D structure of this compound is generated and optimized using a suitable method (e.g., DFT calculations). The protonation state at the physiological pH of the parasite's food vacuole (around 5.2) is assigned.

-

Heme: A starting geometry for heme (ferriprotoporphyrin IX) is obtained from crystallographic data or generated and optimized.

-

-

Molecular Docking:

-

Software: Programs such as AutoDock, GOLD, or MOE can be used.

-

Protocol: A docking grid is defined around the iron center of the heme molecule. This compound is then docked into this grid, and various possible binding poses are generated.

-

Scoring: The generated poses are ranked based on a scoring function that estimates the binding affinity.

-

-

Molecular Dynamics (MD) Simulation:

-

Software: GROMACS or AMBER are commonly used simulation packages.

-

Force Field: A suitable force field for small molecules and metalloporphyrins (e.g., a combination of GAFF for this compound and a specialized heme force field) is employed.

-

System Setup: The top-ranked this compound-heme complex from docking is placed in a simulation box, solvated with an appropriate water model (e.g., TIP3P), and neutralized with counter-ions.

-

Simulation: The system is energy-minimized, followed by equilibration and a production MD run for a sufficient duration (e.g., 50-100 ns) to ensure conformational sampling.

-

-

Analysis:

-

Binding Free Energy: Methods like MM-PBSA or MM-GBSA are used to calculate the binding free energy from the MD simulation trajectory, providing a more accurate estimate of binding affinity than docking scores.

-

Interaction Analysis: The trajectory is analyzed to identify key intermolecular interactions, such as hydrogen bonds and π-π stacking between the quinoline ring of this compound and the porphyrin ring of heme.

-

Geometric Analysis: Key distances, such as the inter-nitrogen separation in the complexed this compound, are measured and analyzed.

-

Heme Polymerization Inhibition Assay

This in vitro assay is a crucial experimental validation of the computational findings, as it directly measures the ability of a compound to inhibit the detoxification of heme.

Principle: In the malaria parasite's food vacuole, toxic heme is converted into insoluble hemozoin (β-hematin). This process can be mimicked in vitro. The inhibitory activity of a compound is determined by quantifying the amount of β-hematin formed in its presence compared to a control.

Workflow:

Detailed Protocol:

-

Reagent Preparation:

-

A stock solution of hemin is prepared by dissolving it in NaOH.

-

Serial dilutions of this compound are prepared in a suitable solvent (e.g., DMSO).

-

An acetate buffer with a pH of approximately 4.8 is prepared to mimic the acidic environment of the parasite's food vacuole.

-

-

Reaction Incubation:

-

The hemin solution, this compound dilution (or solvent control), and acetate buffer are mixed in a microplate or microcentrifuge tubes.

-

The mixture is incubated at 37°C for 18-24 hours to allow for the formation of β-hematin.

-

-

Separation and Washing:

-

The reaction mixture is centrifuged to pellet the insoluble β-hematin.

-

The supernatant, containing unreacted heme, is discarded.

-

The pellet is washed with DMSO to remove any remaining soluble components.

-

-

Quantification:

-

The washed β-hematin pellet is dissolved in a known volume of NaOH.

-

The absorbance of the resulting solution is measured using a spectrophotometer at a wavelength of approximately 405 nm.

-

The percentage of inhibition is calculated for each this compound concentration, and the IC50 value (the concentration that inhibits 50% of β-hematin formation) is determined.

-

UV-Visible Spectroscopy

Principle: The Soret band of heme (around 400 nm) is sensitive to its environment and binding state. The interaction of this compound with heme can be monitored by observing changes in the UV-Vis spectrum of heme upon titration with the drug.

Protocol Outline:

-

A solution of heme in a suitable buffer is prepared.

-

The initial UV-Vis spectrum of the heme solution is recorded.

-

Aliquots of a this compound stock solution are incrementally added to the heme solution.

-

The UV-Vis spectrum is recorded after each addition.

-

Changes in the absorbance and wavelength of the Soret band are analyzed to determine the binding affinity and stoichiometry of the interaction.

Isothermal Titration Calorimetry (ITC)

Principle: ITC directly measures the heat released or absorbed during a binding event. This allows for the determination of the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction.

Protocol Outline:

-

Solutions of heme and this compound are prepared in the same buffer.

-

The sample cell of the calorimeter is filled with the heme solution.

-

The injection syringe is filled with the this compound solution.

-

A series of small injections of the this compound solution are made into the heme solution.

-

The heat change associated with each injection is measured.

-

The data are analyzed to obtain the thermodynamic parameters of the this compound-heme interaction.

Signaling Pathways and Logical Relationships

The primary mechanism of action of this compound is the disruption of heme detoxification in the malaria parasite. The following diagram illustrates the logical relationship between hemoglobin digestion, heme toxicity, and the inhibitory action of this compound.

This guide provides a foundational understanding of the molecular modeling and experimental validation of the this compound-heme interaction. The presented data and protocols are intended to serve as a valuable resource for researchers and scientists working on the development of novel antimalarial therapies. Further research to obtain precise interaction energy values and to refine the computational models will continue to enhance our understanding of this critical drug-target interaction.

References

Methodological & Application

Application Notes and Protocols for In Vitro Susceptibility Testing of Tebuquine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tebuquine is a 4-aminoquinoline antimalarial compound that has demonstrated significant activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum in vitro and in vivo.[1][2][3] As with other 4-aminoquinolines like chloroquine and amodiaquine, its mechanism of action is believed to involve interference with heme detoxification in the parasite.[1][2] Accurate and reproducible in vitro susceptibility testing is crucial for the continued development and surveillance of this compound's efficacy against malaria parasites.

These application notes provide a detailed protocol for determining the in vitro susceptibility of P. falciparum to this compound using the SYBR Green I-based fluorescence assay, a widely used and reliable method for antimalarial drug screening.[4][5][6]

Key Experimental Protocols

Protocol: this compound In Vitro Susceptibility Testing using SYBR Green I Assay

This protocol is adapted from standardized procedures for in vitro malaria drug sensitivity testing, such as those developed by the Worldwide Antimalarial Resistance Network (WWARN).[4][5][6]

1. Materials and Reagents:

-

This compound (and other control antimalarials)

-

P. falciparum laboratory strains (e.g., chloroquine-sensitive HB3, chloroquine-resistant K1) or clinical isolates[1][2]

-

Human erythrocytes (type O+)

-

Complete culture medium (RPMI 1640 supplemented with L-glutamine, HEPES, hypoxanthine, glucose, and human serum or AlbuMAX)

-

SYBR Green I nucleic acid gel stain

-

Lysis buffer (containing saponin)

-

96-well or 384-well microtiter plates (black, clear bottom)

-

Gas mixture (5% CO₂, 5% O₂, 90% N₂)[7]

-

Incubator at 37°C

-

Fluorescence plate reader

2. Parasite Culture:

-

Maintain continuous in vitro cultures of P. falciparum in human erythrocytes at 3-5% hematocrit in complete culture medium.[8]

-

Incubate cultures at 37°C in a humidified atmosphere with the specified gas mixture.[7][8]

-

Synchronize parasite cultures to the ring stage for the assay.

3. Drug Plate Preparation:

-

Prepare serial dilutions of this compound in complete culture medium in a separate master plate.

-

Transfer the drug dilutions to the 96-well or 384-well assay plates in duplicate or triplicate.

-

Include drug-free control wells (no this compound) and positive controls (e.g., chloroquine, artemisinin).

4. Assay Procedure:

-

Prepare a parasite suspension with an initial parasitemia of 0.3% to 0.6% and a hematocrit of 2%.[5]

-

Add the parasite suspension to each well of the pre-dosed drug plates.

-

Incubate the plates for 72 hours at 37°C in the controlled gas environment. A 72-hour incubation is often used to allow for the testing of slow-acting drugs.[7]

-

After incubation, lyse the red blood cells by adding lysis buffer containing SYBR Green I stain.

-

Incubate the plates in the dark at room temperature for at least 24 hours to allow for optimal binding of the dye.[6]

5. Data Acquisition and Analysis:

-

Measure the fluorescence intensity of each well using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).

-

The fluorescence signal is proportional to the amount of parasitic DNA, indicating parasite growth.

-

Calculate the 50% inhibitory concentration (IC₅₀), which is the concentration of this compound that inhibits parasite growth by 50% compared to the drug-free control wells. This is typically done by fitting the data to a sigmoidal dose-response curve using appropriate software.

Data Presentation

The following tables summarize key quantitative data relevant to this compound in vitro susceptibility testing.

Table 1: In Vitro Activity of this compound and Control Antimalarials against P. falciparum Strains

| Compound | P. falciparum Strain | IC₅₀ (ng/mL) | Reference |

| This compound | D6 (CQ-sensitive) | 0.3 - 120 | [9] |

| This compound | W2 (CQ-resistant) | 0.3 - 120 | [9] |

| This compound | TM91C235 (CQ-resistant) | 0.3 - 120 | [9] |

| Chloroquine | HB3 (CQ-sensitive) | - | [1][2] |

| Chloroquine | K1 (CQ-resistant) | - | [1][2] |

| Amodiaquine | HB3 (CQ-sensitive) | - | [1][2] |

| Amodiaquine | K1 (CQ-resistant) | - | [1][2] |

Note: Specific IC₅₀ values for chloroquine and amodiaquine were not provided in the search results, but they are commonly used as controls.

Table 2: Recommended Parameters for In Vitro Susceptibility Assays

| Parameter | Recommended Value | Reference |

| Initial Parasitemia | 0.075% - 0.6% | [4][5] |

| Hematocrit | 2% | [5] |

| Incubation Period | 48, 72, or 96 hours | [10] |

| Assay Format | 96-well or 384-well plates | [5] |

Visualizations

Experimental Workflow

Caption: Workflow for this compound In Vitro Susceptibility Testing.

Conceptual Mechanism of Action

References

- 1. Synthesis, antimalarial activity, and molecular modeling of this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. journals.asm.org [journals.asm.org]

- 5. journals.asm.org [journals.asm.org]

- 6. researchgate.net [researchgate.net]

- 7. Drug susceptibility testing methods of antimalarial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mmv.org [mmv.org]

- 9. Synthesis and antimalarial activity of new isothis compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for the Synthesis of Tebuquine Analogues for SAR Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis and evaluation of tebuquine analogues for structure-activity relationship (SAR) studies. This compound, a 4-aminoquinoline derivative, has demonstrated significant antimalarial activity, and the exploration of its analogues is crucial for the development of new therapeutics against resistant strains of Plasmodium falciparum.

Introduction

This compound is a potent antimalarial compound that is significantly more active than chloroquine and amodiaquine, both in vitro and in vivo.[1] Its mechanism of action is believed to involve the inhibition of heme detoxification in the malaria parasite, a critical pathway for its survival. SAR studies of this compound analogues are essential to identify key structural features that contribute to its antimalarial potency and to optimize its pharmacological properties. This document outlines a modern synthetic approach to this compound analogues, leveraging a palladium-catalyzed Suzuki coupling reaction, and provides protocols for their biological evaluation.[1][2][3]

Data Presentation

Table 1: In Vitro Antimalarial Activity of this compound and Analogues

The following table summarizes the 50% inhibitory concentration (IC50) values of this compound and its key analogues against chloroquine-sensitive (HB3) and chloroquine-resistant (K1) strains of P. falciparum.

| Compound | Modification | IC50 (nM) vs. HB3 | IC50 (nM) vs. K1 |

| This compound | - | 1.5 | 15 |

| Fluorothis compound | 4-OH replaced by F | 6.0 | 60 |

| Dehydroxythis compound | 4-OH removed | 20.0 | 60 |

| Amodiaquine | Reference | 3.0 | 30 |

| Chloroquine | Reference | 10.0 | 100 |

Data compiled from O'Neill et al., 1997. The replacement of the 4-hydroxy group on the aniline ring with either fluorine or hydrogen results in a notable decrease in antimalarial activity, highlighting the importance of this functional group for potency.[1]

Experimental Protocols

Protocol 1: General Synthesis of this compound Analogues via Suzuki Coupling

This protocol describes a novel and efficient route to this compound analogues, which involves a key palladium-catalyzed Suzuki reaction to introduce the aryl moiety.[1][3]

Step 1: Synthesis of the Biaryl Aniline Intermediate

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the appropriate boronic acid (1.2 equivalents) and the substituted halo-aniline (1.0 equivalent) in a suitable solvent system, such as a 3:1 mixture of toluene and ethanol.

-

Catalyst and Base: Add tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents) as the catalyst and an aqueous solution of 2 M sodium carbonate (2.0 equivalents) as the base.

-

Reaction Conditions: Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired biaryl aniline intermediate.

Step 2: Mannich Reaction

-

Reaction Setup: Dissolve the biaryl aniline intermediate (1.0 equivalent) in ethanol in a round-bottom flask.

-

Reagent Addition: Add aqueous formaldehyde (37%, 1.5 equivalents) and the desired primary or secondary amine (e.g., tert-butylamine, 1.5 equivalents).

-

Reaction Conditions: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction by TLC.

-

Work-up and Purification: Concentrate the reaction mixture under reduced pressure. Purify the residue by column chromatography on silica gel to yield the aminomethylated biaryl aniline.

Step 3: Coupling with 4,7-Dichloroquinoline

-

Reaction Setup: In a sealed tube or a flask equipped with a reflux condenser, combine the aminomethylated biaryl aniline (1.0 equivalent) and 4,7-dichloroquinoline (1.1 equivalents) in a high-boiling point solvent such as ethanol or n-butanol.

-

Reaction Conditions: Heat the mixture to reflux (100-120 °C) for 12-24 hours. Monitor the reaction by TLC.

-

Work-up and Purification: Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final this compound analogue.

Protocol 2: In Vitro Antimalarial Activity Assay

This protocol describes the determination of the 50% inhibitory concentration (IC50) of the synthesized analogues against P. falciparum.

1. Parasite Culture:

-

Maintain asynchronous cultures of P. falciparum strains (e.g., HB3 and K1) in human O+ erythrocytes at 4% hematocrit in RPMI 1640 medium supplemented with 10% human serum, 25 mM HEPES, and 25 mM sodium bicarbonate.

-

Incubate the cultures at 37 °C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

2. Drug Susceptibility Assay (SYBR Green I-based):

-

Plate Preparation: Prepare serial dilutions of the test compounds in 96-well microtiter plates.

-

Parasite Inoculation: Add synchronized ring-stage parasites (1% parasitemia, 2% hematocrit) to each well.

-

Incubation: Incubate the plates for 72 hours under the conditions described above.

-

Lysis and Staining: After incubation, lyse the red blood cells and stain the parasite DNA with SYBR Green I dye.

-

Fluorescence Measurement: Read the fluorescence intensity using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.

-

Data Analysis: Calculate the IC50 values by plotting the percentage of parasite growth inhibition against the logarithm of the drug concentration using a non-linear regression model.

Mandatory Visualizations

Signaling Pathway: Inhibition of Heme Detoxification

The primary mechanism of action for 4-aminoquinoline antimalarials like this compound is the disruption of the parasite's heme detoxification pathway.

Caption: Proposed mechanism of action of this compound analogues.

Experimental Workflow: Synthesis of this compound Analogues

The following diagram illustrates the general workflow for the synthesis of this compound analogues.

Caption: General synthetic workflow for this compound analogues.

Logical Relationship: SAR Study Workflow

This diagram outlines the logical steps involved in conducting a structure-activity relationship study of the synthesized this compound analogues.

Caption: Workflow for SAR studies of this compound analogues.

References

Tebuquine Dosage for In Vivo Studies in Mice: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for determining the appropriate dosage of tebuquine in in vivo studies using mice. This compound, a 4-aminoquinoline derivative, has demonstrated significant antimalarial activity, showing greater potency than both chloroquine and amodiaquine in preclinical studies.[1][2][3][4] These notes are intended to guide researchers in designing effective and reproducible experiments to evaluate the efficacy and toxicity of this compound.

Data Presentation: Quantitative Summary

The following tables summarize the available quantitative data on this compound dosage and efficacy in mouse models of malaria.

| Parameter | Dosage | Administration Route | Mouse Strain | Parasite Strain | Efficacy/Observation | Reference |

| Molar Dose Conversion | 25 µmol/kg | Not Specified | CD1 | Plasmodium berghei | Corresponds to ~11.66 mg/kg. Showed increased duration of antimalarial activity compared to amodiaquine. | [Calculated based on Molecular Weight of 466.4 g/mol ] |

| Comparative Efficacy | Not Specified | Oral | Not Specified | Plasmodium berghei | Showed high activity against P. berghei infections and excellent activity against resistant parasite strains.[5] | [5] |

Experimental Protocols

A standard and widely accepted method for evaluating the in vivo antimalarial efficacy of compounds in mice is the Peters' 4-day suppressive test.

Peter's 4-Day Suppressive Test

This test assesses the schizontocidal activity of a compound against an established Plasmodium berghei infection in mice.

Materials:

-

This compound

-

Vehicle for drug suspension (e.g., 7% Tween 80 and 3% ethanol in distilled water, or a standard suspending vehicle (SSV) containing 0.5% sodium carboxymethylcellulose, 0.5% benzyl alcohol, 0.4% Tween 80, and 0.9% NaCl solution)[6]

-

Plasmodium berghei infected donor mouse with a rising parasitemia of 20-30%.

-

Healthy recipient mice (e.g., Swiss albino, NMRI, or CD1 strains), 18-22 g body weight.

-

Standard laboratory diet and water ad libitum.

-

Microscope, Giemsa stain, and other standard laboratory equipment for parasitological examination.

Procedure:

-

Parasite Inoculation:

-

On Day 0, infect experimental mice intraperitoneally (IP) with 0.2 mL of infected blood containing approximately 1 x 10⁷ P. berghei-parasitized erythrocytes.

-

-

Drug Administration:

-

Two to four hours post-infection, administer the first dose of this compound to the treatment groups.

-

The drug can be administered via oral (PO), subcutaneous (SC), or intraperitoneal (IP) routes. The choice of route should be consistent with the study objectives.

-

A range of doses should be tested to determine the effective dose range. Based on available data, a starting range could include doses around 10-12 mg/kg.

-

Administer the same dose of this compound daily for four consecutive days (Day 0, 1, 2, and 3).

-

A control group should receive the vehicle alone, and a positive control group can be treated with a standard antimalarial drug like chloroquine (e.g., 5-10 mg/kg/day).

-

-

Monitoring Parasitemia:

-

On Day 4, 24 hours after the last dose, prepare thin blood smears from the tail blood of each mouse.

-

Stain the smears with Giemsa stain and determine the percentage of parasitized red blood cells under a microscope.

-

-

Data Analysis:

-

Calculate the average parasitemia for each treatment group.

-

Determine the percentage of suppression of parasitemia using the following formula: % Suppression = [(Parasitemia in control group - Parasitemia in treated group) / Parasitemia in control group] x 100

-

The ED50 and ED90 values (the doses that suppress parasitemia by 50% and 90%, respectively) can be calculated using appropriate statistical software.

-

Experimental Workflow for Peters' 4-Day Suppressive Test

Caption: Workflow of the Peters' 4-day suppressive test for evaluating antimalarial efficacy.

Signaling Pathway

This compound, as a 4-aminoquinoline antimalarial, is understood to exert its primary effect by interfering with the detoxification of heme within the malaria parasite's digestive vacuole.

Mechanism of Action of this compound

Caption: this compound inhibits heme polymerization, leading to parasite death.

References

- 1. Plasmodium berghei mouse model: antimalarial activity of new alkaloid salts and of thiosemicarbazone and acridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, antimalarial activity, and molecular modeling of this compound analogues. | Semantic Scholar [semanticscholar.org]

- 3. research.lstmed.ac.uk [research.lstmed.ac.uk]

- 4. Acute and sub-chronic toxicity of tetrandrine in intravenously exposed female BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, antimalarial activity, and quantitative structure-activity relationships of this compound and a series of related 5-[(7-chloro-4-quinolinyl)amino]-3-[(alkylamino)methyl] [1,1'-biphenyl]-2-ols and N omega-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mmv.org [mmv.org]

Application Note: Quantification of Tebuquine in Human Plasma by LC-MS/MS

Abstract